

# An In-depth Technical Guide to 4-Methyl-3-nitrobenzoyl chloride

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## Compound of Interest

Compound Name: 4-Methyl-3-nitrobenzoyl chloride

Cat. No.: B080740

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This technical guide provides a comprehensive overview of **4-Methyl-3-nitrobenzoyl chloride**, a valuable reagent in organic synthesis, particularly for the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its synonyms, chemical properties, synthesis, and applications.

## Chemical Identity and Synonyms

**4-Methyl-3-nitrobenzoyl chloride** is an organic compound with the chemical formula  $C_8H_6ClNO_3$ .<sup>[1]</sup> It is systematically named as **4-methyl-3-nitrobenzoyl chloride** according to IUPAC nomenclature.<sup>[1]</sup> This compound is also known by several synonyms, which are often encountered in chemical literature and commercial catalogs.

Common Synonyms:

- 3-Nitro-p-toluoyl chloride<sup>[1]</sup>
- Benzoyl chloride, 4-methyl-3-nitro-<sup>[1]</sup>
- p-Toluoyl chloride, 3-nitro-
- 4-Methyl-3-nitro-benzoylchlorid (German)

## Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **4-Methyl-3-nitrobenzoyl chloride** is presented in the table below. This data is crucial for its handling, characterization, and use in chemical reactions.

Property	Value	Reference(s)
CAS Number	10397-30-5	[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClNO <sub>3</sub>	[1]
Molecular Weight	199.59 g/mol	[1]
Appearance	Liquid	
Melting Point	20-21 °C	
Boiling Point	185 °C at 36 mmHg	
Density	1.37 g/mL at 25 °C	
Refractive Index (n <sub>20/D</sub> )	1.581	
InChI	1S/C8H6ClNO3/c1-5-2-3-6(8(9)11)4-7(5)10(12)13/h2-4H,1H3	[1]
InChIKey	DXMHBBURYDVYAI-UHFFFAOYSA-N	[1]
SMILES	Cc1ccc(cc1--INVALID-LINK--=O)C(Cl)=O	
<sup>1</sup> H NMR Spectrum	Data available	[1]
<sup>13</sup> C NMR Spectrum	Data available	[1]
IR Spectrum	Data available	[1][2]
Mass Spectrum	Data available	[1]

## Synthesis of 4-Methyl-3-nitrobenzoyl chloride

The primary method for the synthesis of **4-Methyl-3-nitrobenzoyl chloride** is the chlorination of its corresponding carboxylic acid, 4-methyl-3-nitrobenzoic acid. Thionyl chloride ( $\text{SOCl}_2$ ) is a commonly used and effective reagent for this transformation. The reaction proceeds by converting the carboxylic acid into a highly reactive acyl chloride, with the byproducts being gaseous sulfur dioxide and hydrogen chloride, which are easily removed from the reaction mixture.

## General Experimental Protocol

The following is a general procedure for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride, which can be adapted for the preparation of **4-Methyl-3-nitrobenzoyl chloride**. This protocol is based on well-established methods for this type of chemical transformation.<sup>[3]</sup>

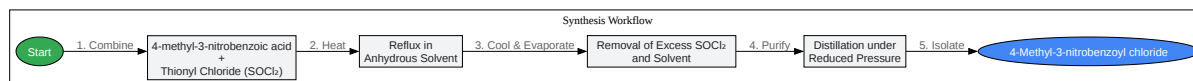
Materials:

- 4-methyl-3-nitrobenzoic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- Anhydrous solvent (e.g., dichloromethane or toluene)
- Catalytic amount of N,N-dimethylformamide (DMF) (optional)
- Round-bottom flask with a reflux condenser
- Magnetic stirrer and heating mantle
- Gas trap for acidic gases (e.g., a scrubber with a basic solution)

Procedure:

- In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add 4-methyl-3-nitrobenzoic acid.
- Add an anhydrous solvent to the flask to suspend the carboxylic acid.
- Optionally, add a catalytic amount of DMF to the suspension.

- Slowly add an excess of thionyl chloride to the stirred suspension. The addition is typically done at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 1-3 hours, or until the evolution of gaseous byproducts ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, an anhydrous solvent like toluene can be added and then evaporated.
- The resulting crude **4-Methyl-3-nitrobenzoyl chloride** can be purified by distillation under reduced pressure.



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Caption: A generalized workflow for the synthesis of **4-Methyl-3-nitrobenzoyl chloride**.

## Reactivity and Applications in Drug Development

**4-Methyl-3-nitrobenzoyl chloride** is a versatile intermediate in organic synthesis due to the high reactivity of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. This reactivity makes it a valuable building block in the synthesis of complex molecules with potential biological activity.

## Amide Bond Formation

A primary application of **4-Methyl-3-nitrobenzoyl chloride** is in the formation of amide bonds. The reaction with primary or secondary amines is typically rapid and high-yielding. This reaction is fundamental in the construction of a wide range of pharmaceutical compounds.

General Reaction Scheme:

4-Methyl-3-nitrobenzoyl chloride

+

$R_1R_2NH$   
(Primary or Secondary Amine)

->

N-substituted  
4-methyl-3-nitrobenzamide

+

HCl

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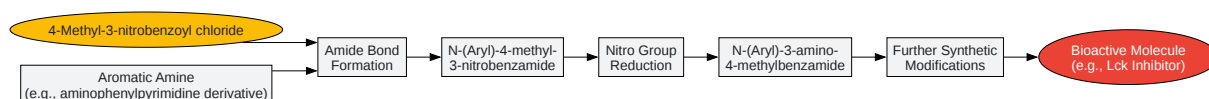
Caption: General reaction of **4-Methyl-3-nitrobenzoyl chloride** with an amine.

## Role in the Synthesis of Bioactive Molecules

While specific signaling pathways involving **4-Methyl-3-nitrobenzoyl chloride** are not extensively documented, its utility as a synthetic intermediate is evident from its incorporation into various research compounds. For instance, it has been used in the synthesis of N-(3-(phenylcarbamoyl)arylpyrimidine)-5-carboxamides, which have been investigated as potent and

selective inhibitors of Lck (Lymphocyte-specific protein tyrosine kinase), a key enzyme in T-cell signaling.

The general workflow for utilizing **4-Methyl-3-nitrobenzoyl chloride** in the synthesis of such inhibitors would involve the initial formation of an amide bond, followed by further chemical transformations to construct the final complex molecule.



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Caption: A logical workflow for the use of **4-Methyl-3-nitrobenzoyl chloride** in the synthesis of a bioactive molecule.

## Safety and Handling

**4-Methyl-3-nitrobenzoyl chloride** is a corrosive and moisture-sensitive compound that requires careful handling. It can cause severe skin burns and eye damage.<sup>[1]</sup> It is essential to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when working with this reagent. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

## Conclusion

**4-Methyl-3-nitrobenzoyl chloride** is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its reactivity allows for the efficient construction of complex molecular architectures. This guide provides essential information for its safe handling, synthesis, and application, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.

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